molecular formula C9H14O4 B14317073 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid CAS No. 113824-77-4

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid

Katalognummer: B14317073
CAS-Nummer: 113824-77-4
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: RJLRFKIUTAGTSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is an organic compound with a complex structure that includes both carboxylic acid and ester functional groups. It is known for its applications in various fields, including polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.

    Polymerization: The double bond in the 2-methylacryloyl group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Esterification: Alcohols and acid catalysts.

    Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).

    Polymerization: Initiators like benzoyl peroxide or AIBN (azobisisobutyronitrile).

Major Products

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methylacrylic acid.

    Polymerization: Polymers with repeating units derived from the 2-methylacryloyl group.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is used in several scientific research applications:

    Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.

    Materials Science: In the development of advanced materials with specific mechanical and chemical properties.

    Biomedical Applications: In drug delivery systems and as a component in biocompatible materials.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid in polymerization involves the initiation of free radicals that propagate the polymer chain. The ester and carboxylic acid groups can interact with various molecular targets, influencing the properties of the resulting polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylacrylic acid: Shares the 2-methylacryloyl group but lacks the ester and additional carboxylic acid groups.

    2,2-Dimethylpropanoic acid: Lacks the 2-methylacryloyl group but shares the 2,2-dimethylpropanoic acid structure.

Uniqueness

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is unique due to its combination of ester and carboxylic acid functional groups, allowing it to participate in a wide range of chemical reactions and applications, particularly in polymer chemistry and materials science.

Eigenschaften

CAS-Nummer

113824-77-4

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C9H14O4/c1-6(2)7(10)13-5-9(3,4)8(11)12/h1,5H2,2-4H3,(H,11,12)

InChI-Schlüssel

RJLRFKIUTAGTSE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCC(C)(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.